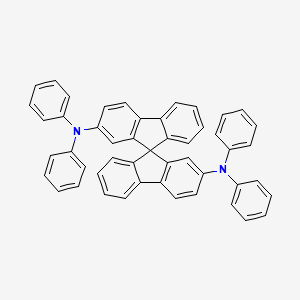
2,2'-Bis(diphenylamino)-9,9'-spirobifluorene
Overview
Description
2,2'-Bis(diphenylamino)-9,9'-spirobifluorene (SPB) is a spirobifluorene derivative that has received significant attention in recent years due to its potential applications in organic electronics, optoelectronics, and biotechnology. SPB is a small molecule that possesses unique optical and electronic properties, making it an attractive candidate for a range of applications.
Scientific Research Applications
Organic Light-Emitting Diode (OLED) Applications
2,2'-Bis(diphenylamino)-9,9'-spirobifluorene and its derivatives have been extensively studied for their potential in OLED applications. The spirobifluorene compounds exhibit strong photoluminescence and electroluminescence, making them suitable for use in OLEDs. For example, compounds like DCV, CHO, and DPV, along with their spiro-linked analogs, have been investigated for their emission optical density, influencing the intensity of photoluminescence and electroluminescence. These properties are crucial for improving OLED performance, including efficiency and intensity (Chiang et al., 2008).
Electrochemiluminescence (ECL) Properties
Studies have also delved into the electrochemiluminescence of spirobifluorene derivatives. For instance, derivatives like 2,7-bis-(4-(N,N-diphenylamino)phen-1-yl)-9,9'-spirobifluorene show efficient greenish-blue ECL emission. This emission is significant because it is intense enough to be seen with the naked eye, and it demonstrates the potential of these compounds in ECL-based applications (Polo et al., 2012).
Photophysical Properties
The photophysical properties of asymmetrically substituted spirobifluorenes have been a topic of interest as well. Compounds like spiro-DPO and spiro-MeO-DPO exhibit charge-transfer emission due to spiroconjugation between the fluorene fragments. These properties are significant for understanding the luminescence mechanisms and developing materials with tailored photophysical properties for specific applications (Brendel et al., 2009).
Applications in Organic Phototransistors
Spirobifluorene compounds have also found applications in organic phototransistors. For instance, organic phototransistors based on spiro-conjugated molecules like 2,7-bis-(N,N′-diphenylamino)-2′,7′-bis(biphenyl-4-yl)-9,9′-spirobifluorene have shown increased charge carrier density upon illumination with UV light, making them suitable for sensor applications (Saragi et al., 2004).
properties
IUPAC Name |
2-N,2-N,2-N',2-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-43-41-25-13-15-27-45(41)49(47(43)33-39)46-28-16-14-26-42(46)44-32-30-40(34-48(44)49)51(37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSISXPKNIMGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

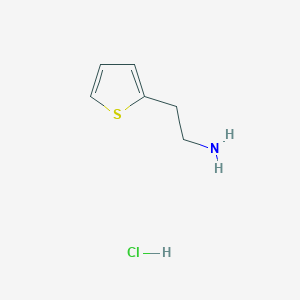
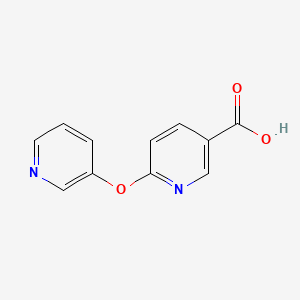
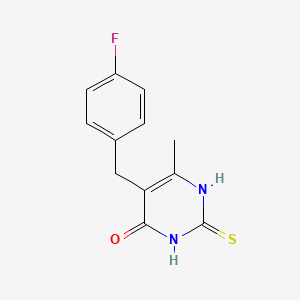

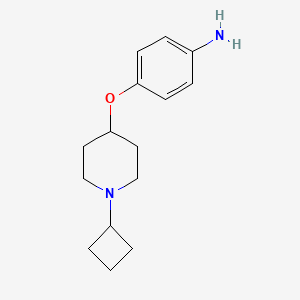
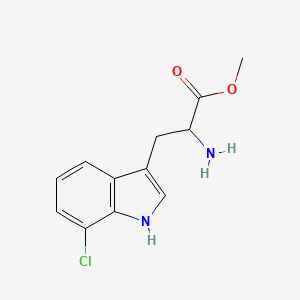
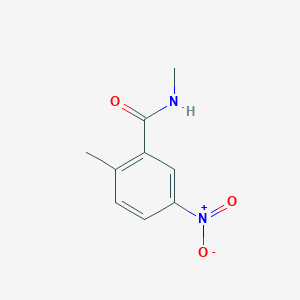

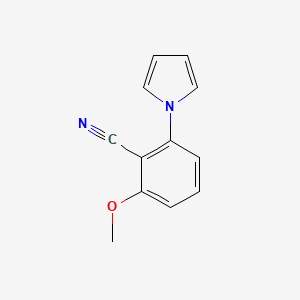
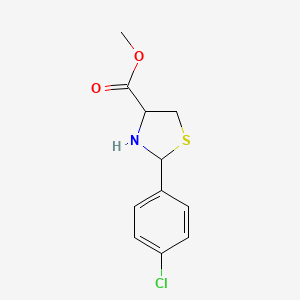
![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)
